molecular formula C12H13NO3S B3031812 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid CAS No. 72286-38-5

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

Cat. No. B3031812
CAS RN: 72286-38-5
M. Wt: 251.3 g/mol
InChI Key: NYATUQLQYZIJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a chemical compound with the linear formula C12H13NO3S . It has a molecular weight of 251.306 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is represented by the linear formula C12H13NO3S . The InChI code for this compound is 1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid are not fully detailed in the sources I found. The compound has a molecular weight of 251.306 .

Scientific Research Applications

Antibacterial and Antifungal Activity

ATPC has demonstrated potent antibacterial and antifungal properties. Researchers have explored its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Its mechanism of action involves disrupting cell membranes and inhibiting essential enzymes, making it a promising candidate for novel antimicrobial agents .

Anti-Inflammatory Effects

Studies suggest that ATPC possesses anti-inflammatory properties. It modulates inflammatory pathways by suppressing pro-inflammatory cytokines and enzymes. Researchers have investigated its potential in treating inflammatory conditions such as arthritis, colitis, and dermatitis .

Anticancer Potential

ATPC has attracted attention in cancer research due to its ability to inhibit cell proliferation and induce apoptosis. It shows promise as an adjunct therapy for certain cancer types, including breast, lung, and colon cancers. Further studies are needed to elucidate its precise mechanisms and optimize dosage regimens .

Neuroprotective Properties

Emerging evidence suggests that ATPC may protect neurons from oxidative stress and neurodegenerative processes. Researchers have explored its potential in Alzheimer’s disease, Parkinson’s disease, and ischemic stroke models. Its antioxidant and anti-inflammatory effects contribute to its neuroprotective activity .

Metabolic Syndrome and Diabetes

ATPC has been investigated for its impact on metabolic syndrome and diabetes. It modulates glucose metabolism, enhances insulin sensitivity, and reduces oxidative stress. These properties make it a candidate for managing diabetes-related complications and metabolic disorders .

Chemical Biology and Drug Design

Researchers have used ATPC as a scaffold for designing novel compounds. By modifying its structure, they aim to create derivatives with enhanced pharmacological properties. Its unique thiazolidine ring system provides opportunities for drug development in various therapeutic areas .

Mechanism of Action

The mechanism of action for 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is not specified in the sources I found. This could be due to the compound’s rarity and its use in early discovery research .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm the product’s identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions for the use of 3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid are not specified in the sources I found. Given its presence in a collection of rare and unique chemicals provided to early discovery researchers , it’s likely that its potential uses are still being explored.

properties

IUPAC Name

3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYATUQLQYZIJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345049
Record name 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

CAS RN

72286-38-5
Record name 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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